molecular formula C16H15ClFNO5S B2417818 4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798640-03-5

4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2417818
CAS No.: 1798640-03-5
M. Wt: 387.81
InChI Key: HUGJWPMVIGWGLH-UHFFFAOYSA-N
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Description

4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H15ClFNO5S and its molecular weight is 387.81. The purity is usually 95%.
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Scientific Research Applications

Calcium Channel Antagonist Activity

4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one and related compounds have been studied for their calcium channel blocking activity. A study by Shahrisa et al. (2011) synthesized new symmetrical and asymmetrical derivatives of this compound, which demonstrated moderate to weak calcium channel antagonist effects, with one compound showing a comparable effect to the reference drug Nifedipine (Shahrisa, Mehdipour, Miri, & Zirak, 2011).

Photoacid Generation

Research by Ortica et al. (2001) explored the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), including derivatives of this compound. This study found that upon photoexcitation, these compounds generate arylsulfonyl radicals, which play a crucial role in photoacid generation in deep UV regions (Ortica, Coenjarts, Scaiano, Liu, Pohlers, & Cameron, 2001).

Selective Synthesis of Heterocyclic Sulfonamides

Tucker et al. (2015) utilized a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including derivatives of this compound. This method demonstrates the utility of such compounds in parallel medicinal chemistry (Tucker, Chenard, & Young, 2015).

Fluorescence Properties

Research by Mizuyama et al. (2007) on various derivatives of 4-methylsulfanyl-6-pyridyl-2H-pyran-2-one, closely related to the compound , revealed that these derivatives exhibit strong fluorescence in the solid state. This suggests potential applications in materials science and imaging technologies (Mizuyama, Kohra, Ueda, Hiraoka, Takahashi, & Tominaga, 2007).

Potential as Cancer Therapeutic Agents

A study by Hayakawa et al. (2007) discovered a novel p110alpha inhibitor closely related to this compound. This compound showed potent p110alpha inhibitory activity and selectivity over other PI3K isoforms, suggesting potential as a cancer therapeutic agent (Hayakawa, Kaizawa, Kawaguchi, Ishikawa, Koizumi, Ohishi, Yamano, Okada, Ohta, Tsukamoto, Raynaud, Waterfield, Parker, & Workman, 2007).

Properties

IUPAC Name

4-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO5S/c1-10-6-12(7-16(20)23-10)24-11-4-5-19(9-11)25(21,22)13-2-3-15(18)14(17)8-13/h2-3,6-8,11H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGJWPMVIGWGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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